A Technical Guide to the Physicochemical Properties of Tributylphenyltin
A Technical Guide to the Physicochemical Properties of Tributylphenyltin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Tributylphenyltin. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, toxicological assessment, and environmental impact analysis. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways.
Core Physicochemical Data
Tributylphenyltin, an organotin compound, is a clear, colorless to light yellow oil at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for laboratory applications.
| Property | Value | References |
| Chemical Formula | C18H32Sn | [3][4][5] |
| Molecular Weight | 367.16 g/mol | [3][4][5] |
| CAS Number | 960-16-7 | [3][4][6] |
| Appearance | Clear colorless to light yellow liquid/oil | [1][2][4] |
| Melting Point | < 0 °C | [3][4][6] |
| Boiling Point | 125-128 °C at 0.14 mmHg | [1][3][6] |
| Density | 1.125 g/mL at 25 °C | [1][3][6] |
| Refractive Index (n20/D) | 1.516 | [1][3][6] |
| Water Solubility | Sparingly soluble (9.9 x 10⁻⁵ g/L at 25°C) | [3][4] |
| Flash Point | > 230 °F (> 110 °C) | [3][4][6] |
| Stability | Moisture sensitive | [1] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the reliable application of chemical compounds in research and development. The following sections detail generalized experimental protocols for key properties of organotin compounds like Tributylphenyltin.
Determination of Melting Point (for compounds solid at room temperature)
As Tributylphenyltin is a liquid at room temperature with a melting point below 0 °C, a standard melting point apparatus is not suitable. Low-temperature differential scanning calorimetry (DSC) would be the appropriate technique to determine its melting point accurately. However, a general protocol for a solid organotin compound using a capillary method is described below.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
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Observation: The sample is observed through a magnifying lens.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as a range.
Determination of Solubility
The "shake-flask" method is a common and reliable technique for determining the solubility of a substance in a particular solvent.
Protocol: Shake-Flask Solubility Determination
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Preparation of Saturated Solution: An excess amount of Tributylphenyltin is added to a known volume of the solvent (e.g., water) in a flask.
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Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of Tributylphenyltin is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
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Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/kg).
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like Tributylphenyltin.
Protocol: GC-MS Analysis of Tributylphenyltin
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Sample Preparation and Extraction:
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For water samples, liquid-liquid extraction with a non-polar solvent like hexane (B92381) is performed.
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For solid matrices (e.g., sediment, biological tissues), solvent extraction, potentially with the aid of sonication, is used. An internal standard is typically added before extraction for accurate quantification.
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-
Derivatization (Optional but often necessary for organotins): To improve volatility and chromatographic performance, organotin compounds can be derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt4).
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GC-MS System Conditions:
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Gas Chromatograph (GC):
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Injector: Split/splitless injector, operated in splitless mode for trace analysis.
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Column: A non-polar capillary column (e.g., DB-5ms).
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Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period.
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-
Mass Spectrometer (MS):
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Ionization: Electron Ionization (EI) at 70 eV.
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Analyzer: Quadrupole or Ion Trap.
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Detection Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
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Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify Tributylphenyltin by comparing its retention time and mass spectrum to that of a known standard.
Biological Interactions and Signaling Pathways
Organotin compounds, including tributyltins, are known to be endocrine disruptors and can induce toxicity through various cellular mechanisms. While specific pathways for Tributylphenyltin are not as extensively studied as for tributyltin (TBT), the following diagrams illustrate the generally accepted mechanisms of action for tributyltins.
Tributyltin-Induced Nuclear Receptor Activation
Tributyltins can act as ligands for nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This interaction can disrupt normal endocrine signaling.
Caption: Activation of the RXR/PPARγ pathway by Tributyltin.
Tributyltin-Induced Apoptosis Pathways
Tributyltins can induce programmed cell death (apoptosis) through pathways involving the endoplasmic reticulum (ER) and mitochondria.
Caption: Tributyltin-induced apoptosis via ER and mitochondrial stress.
Experimental Workflow for Synthesis
Tributylphenyltin can be synthesized via the reaction of a Grignard reagent (phenylmagnesium bromide) with tributyltin chloride.
Caption: General workflow for the synthesis of Tributylphenyltin.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
